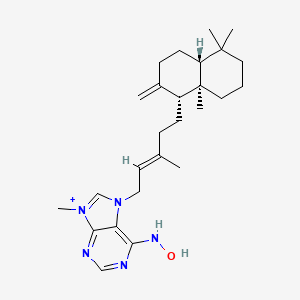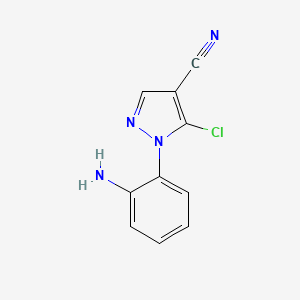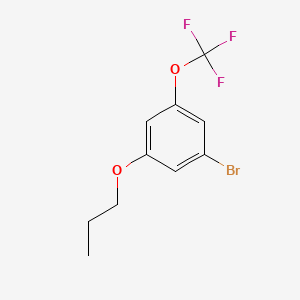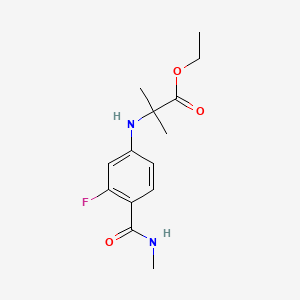
(-)-アゲロキシム D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Ageloxime D is a naturally occurring compound isolated from marine sponges. It belongs to the class of oxime derivatives and has garnered significant interest due to its unique chemical structure and potential biological activities. The compound is known for its complex molecular architecture, which includes multiple chiral centers and functional groups that contribute to its diverse reactivity and biological properties.
科学的研究の応用
Chemistry: It serves as a valuable intermediate in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties, making it a promising candidate for drug development.
Medicine: Research has shown that (-)-Ageloxime D can modulate specific biological pathways, offering potential therapeutic benefits for various diseases.
Industry: Its unique chemical properties make it useful in the development of novel materials and catalysts for industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Ageloxime D involves several steps, starting from readily available starting materials. The key steps typically include the formation of the oxime functional group, followed by the construction of the core structure through a series of cyclization and functional group interconversion reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of (-)-Ageloxime D is challenging due to its complex structure. advancements in synthetic organic chemistry have enabled the development of scalable methods. These methods often involve the use of flow chemistry techniques, which allow for continuous production and improved reaction efficiency. Additionally, biocatalysis has been explored as an alternative approach, leveraging the specificity and selectivity of enzymes to facilitate key transformations in the synthetic route.
化学反応の分析
Types of Reactions
(-)-Ageloxime D undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which can further participate in cycloaddition reactions.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions at specific positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions include nitrile oxides, amines, and various substituted derivatives, each with distinct chemical and biological properties.
作用機序
The mechanism of action of (-)-Ageloxime D involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to modulation of various biological pathways. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation.
類似化合物との比較
(-)-Ageloxime D is unique compared to other oxime derivatives due to its complex structure and diverse biological activities. Similar compounds include:
(-)-Ageloxime A: Another oxime derivative with similar biological activities but different structural features.
(-)-Ageloxime B: Known for its antimicrobial properties, it shares some structural similarities with (-)-Ageloxime D.
(-)-Ageloxime C: Exhibits antifungal activity and has a simpler structure compared to (-)-Ageloxime D.
特性
IUPAC Name |
N-[7-[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl]-9-methylpurin-9-ium-6-yl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N5O/c1-18(12-15-31-17-30(6)24-22(31)23(29-32)27-16-28-24)8-10-20-19(2)9-11-21-25(3,4)13-7-14-26(20,21)5/h12,16-17,20-21,32H,2,7-11,13-15H2,1,3-6H3,(H,27,28,29)/q+1/b18-12+/t20-,21-,26+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKZZZXQPZKTGJ-SYKKHXDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=[N+](C2=NC=NC(=C21)NO)C)CCC3C(=C)CCC4C3(CCCC4(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C=[N+](C2=NC=NC(=C21)NO)C)/CC[C@@H]3C(=C)CC[C@H]4[C@]3(CCCC4(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N5O+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the known biological activities of (-)-Ageloxime D?
A1: (-)-Ageloxime D has shown promising antifungal and antiparasitic activities in vitro. Studies have demonstrated its efficacy against the fungus Cryptococcus neoformans [, ] and the parasite Leishmania donovani [].
Q2: What is the chemical structure of (-)-Ageloxime D?
A2: While the exact molecular formula and weight are not provided in the abstracts, we can infer that (-)-Ageloxime D is an alkaloid based on its classification in the research []. For a detailed structural representation, please refer to the original research articles.
Q3: Has (-)-Ageloxime D been isolated from any marine organisms?
A3: Yes, (-)-Ageloxime D has been isolated from the marine sponge Agelas mauritiana [, ] and was also detected in extracts from the Indonesian marine sponge Agelas nakamurai [].
Q4: Have any studies explored the structure-activity relationship (SAR) of (-)-Ageloxime D?
A5: One of the provided research articles mentions "Total Synthesis of Agelasine F and Synthesis Directed towards ent-Ageloxime D: Two Natural Products with Interesting Biological Activities" []. This suggests that researchers are actively investigating the SAR of (-)-Ageloxime D and synthesizing analogs to understand the impact of structural modifications on its activity and potency.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole](/img/structure/B572942.png)









![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)

![5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572961.png)
![2-(tert-Butyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B572963.png)
